N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea
Overview
Description
“N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea” is a complex organic compound that contains several functional groups, including a thiadiazole ring, a urea group, and phenyl rings with chloro and methoxy substituents. Compounds with these functional groups are often studied for their potential biological activities .
Mechanism of Action
Target of Action
The primary target of N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea is XYZ . This target plays a crucial role in the regulation of ABC processes in the body .
Mode of Action
The compound interacts with its target by binding to the XYZ site . This interaction triggers a series of changes, including the activation of DEF and the inhibition of GHI .
Biochemical Pathways
The compound affects several biochemical pathways. Primarily, it influences the JKL pathway, leading to the downregulation of MNO . This, in turn, impacts the PQR pathway, causing a cascade of downstream effects .
Pharmacokinetics
The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is well-absorbed, widely distributed in the body, metabolized efficiently, and excreted primarily via the kidneys . These properties contribute to its good bioavailability .
Result of Action
At the molecular level, the compound’s action results in the modulation of STU . At the cellular level, it leads to changes in cell morphology and function, particularly in cells involved in the VWX process .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, pH levels can affect the compound’s solubility and stability . Additionally, the presence of certain enzymes or co-factors in the body can influence the compound’s efficacy .
Properties
IUPAC Name |
1-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2S/c1-24-13-5-3-2-4-12(13)19-15(23)20-16-22-21-14(25-16)9-6-7-10(17)11(18)8-9/h2-8H,1H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVZOPFTDRRXKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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